molecular formula C11H20N2O2 B11804036 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B11804036
M. Wt: 212.29 g/mol
InChI Key: QHZOFRFCESODSR-UHFFFAOYSA-N
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Description

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common approach is to start with a suitable precursor, such as a cyclopropylmethylamine, and react it with a pyrrolidine derivative under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture .

Uniqueness

What sets 2-(3-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid apart is its specific substitution pattern and the presence of the cyclopropylmethyl group. This unique structure can confer distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

2-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C11H20N2O2/c14-11(15)8-13-4-3-10(7-13)6-12-5-9-1-2-9/h9-10,12H,1-8H2,(H,14,15)

InChI Key

QHZOFRFCESODSR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2CCN(C2)CC(=O)O

Origin of Product

United States

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